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Compound of Interest

Compound Name: Caryophyllene acetate

Cat. No.: B1595497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

caryophyllene acetate, a sesquiterpenoid ester of interest in various fields, including

fragrance, food, and pharmaceutical industries. This document outlines the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols for their acquisition.

Data Presentation
The following tables summarize the key spectroscopic data for caryophyllene acetate. It is

important to note that multiple isomers of caryophyllene acetate exist, and the presented data

is a composite representation based on available information for related structures and general

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 4.5 - 5.5 m 1H Olefinic proton

~ 2.0 - 2.5 m -

Protons adjacent to

carbonyl and on the

ring structure

~ 1.9 - 2.1 s 3H
Acetate methyl

protons (CH₃-COO)

~ 0.8 - 1.7 m -
Aliphatic and

cyclobutyl protons

~ 0.8 - 1.0 s 6H Gem-dimethyl protons

~ 0.9 - 1.2 s 3H Methyl protons

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

~ 170 C
Carbonyl carbon (C=O) of

acetate

~ 120 - 150 C Olefinic carbons (C=C)

~ 80 - 90 C
Carbon attached to oxygen (C-

O)

~ 20 - 60 CH, CH₂
Aliphatic and cyclobutyl

carbons

~ 21 CH₃
Acetate methyl carbon (CH₃-

COO)

~ 15 - 30 CH₃
Methyl carbons on the ring

structure

Infrared (IR) Spectroscopy
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~ 2850 - 3000 Strong C-H Alkane stretch

~ 1735 - 1750 Strong C=O Ester carbonyl stretch

~ 1365 - 1385 Medium C-H
Alkane bend (gem-

dimethyl)

~ 1230 - 1260 Strong C-O Ester stretch

~ 1000 - 1100 Medium C-O Ester stretch

Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI)
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m/z Ratio Proposed Fragment Ion
Description of Neutral
Loss

264 [C₁₇H₂₈O₂]⁺• Molecular Ion (M⁺•)

204 [C₁₅H₂₄]⁺•
Loss of acetic acid

(CH₃COOH)

189 [C₁₄H₂₁]⁺
Loss of acetic acid and a

methyl radical (CH₃)

161 [C₁₂H₁₇]⁺
Further fragmentation of the

caryophyllene backbone

133 [C₁₀H₁₃]⁺

Common fragment in

caryophyllane

sesquiterpenoids

119 [C₉H₁₁]⁺

Common fragment in

caryophyllane

sesquiterpenoids

105 [C₈H₉]⁺

Common fragment in

caryophyllane

sesquiterpenoids

93 [C₇H₉]⁺
Common fragment in

sesquiterpenoids

43 [CH₃CO]⁺ Acetyl cation

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are

representative and may require optimization based on the specific instrumentation and sample

matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified caryophyllene acetate in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data

acquisition.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are

typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If caryophyllene acetate is a liquid, place a drop of the neat sample between

two KBr or NaCl salt plates to create a thin film.

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g.,

CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

Background Spectrum: Record a background spectrum of the salt plates (or the solvent in a

sample cell) to subtract atmospheric and solvent absorbances.

Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the

spectrum.

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background to produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound like caryophyllene acetate, Gas Chromatography (GC) is the preferred method

for separation and introduction (GC-MS).

Gas Chromatography (GC) Parameters:

Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

Temperature Program: Implement a temperature gradient to ensure good separation of

components. A typical program might start at a lower temperature (e.g., 60°C), hold for a

few minutes, and then ramp up to a higher temperature (e.g., 240°C).

Injector Temperature: Set the injector temperature to ensure efficient vaporization of the

sample (e.g., 250°C).

Mass Spectrometry (MS) Parameters:

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Scan Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments (e.g., m/z 40-400).

Ion Source Temperature: Maintain the ion source at an elevated temperature (e.g.,

230°C).

Data Analysis: Identify the peak corresponding to caryophyllene acetate in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and the fragmentation pattern. Compare the obtained spectrum with library databases (e.g.,

NIST, Wiley) for confirmation.

Visualization
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

natural product like caryophyllene acetate.

General Workflow for Spectroscopic Analysis of Caryophyllene Acetate

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)
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(Functional Groups)
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(Molecular Weight, Fragmentation)

Structure Confirmation
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Caption: A generalized workflow for the spectroscopic analysis of caryophyllene acetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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